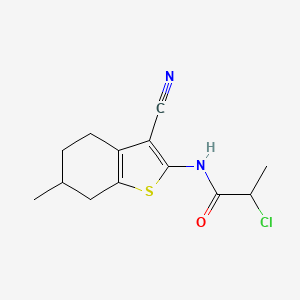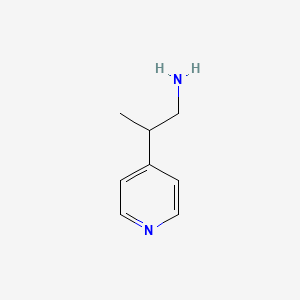
4-ピリジンプロパン-1-アミン
説明
“2-(Pyridin-4-yl)propan-1-amine” is a chemical compound with the molecular formula C8H12N2 . Its molecular weight is 136.2 .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yl)propan-1-amine” consists of a pyridine ring attached to a propylamine group . More detailed structural analysis would require specific studies or computational modeling .Physical and Chemical Properties Analysis
The predicted boiling point of “2-(Pyridin-4-yl)propan-1-amine” is 237.2±15.0 °C, and its predicted density is 0.998±0.06 g/cm3 . The predicted pKa is 9.10±0.10 .科学的研究の応用
抗線維化活性
“4-ピリジンプロパン-1-アミン”誘導体は合成され、抗線維化活性が評価されています。 これらの化合物は、細胞培養培地におけるコラーゲン発現とヒドロキシプロリン含有量の阻害において有望な結果を示しており、新規抗線維化薬としての可能性を示唆しています .
複素環式化合物の合成
この化合物は、潜在的な生物活性を持つ新規複素環式化合物の合成における前駆体として役立ちます。 特に、幅広い薬理活性で知られるピリミジン誘導体の構築に使用されます .
医薬品化学
医薬品化学において、“4-ピリジンプロパン-1-アミン”は特権構造の設計に使用されます。 特に、ピリミジン部分は、その多様な生物学的および薬理学的活性により、特権構造とみなされます .
薬理学的研究
この化合物は、薬理学的研究において、さまざまな生物学的標的に対するスクリーニングのための化合物ライブラリの調製に使用されます。 その誘導体は、抗菌性、抗ウイルス性、抗腫瘍性、および抗線維化性を示す可能性があります .
ケミカルバイオロジー
“4-ピリジンプロパン-1-アミン”は、生物系を調節できる分子の開発のためのビルディングブロックとして、ケミカルバイオロジーにおいて役割を果たします。 これは、小分子と生物学的標的との相互作用を調べるために使用されます .
実験室用化学薬品
実験室用化学薬品として、研究、分析、および科学教育に使用されます。 これは、化学化合物の合成と特性評価における専門的な使用を目的としています .
作用機序
Target of Action
It’s worth noting that pyrrolidine derivatives, which share a similar structure, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that n-(pyridin-2-yl)amides, a related class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 2-(Pyridin-4-yl)propan-1-amine might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
It’s known that pyrrolidine derivatives, which share a similar structure, can influence various biological activities . This suggests that 2-(Pyridin-4-yl)propan-1-amine might also affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that 2-(Pyridin-4-yl)propan-1-amine might have similar properties, impacting its bioavailability.
Result of Action
It’s known that n-(pyridin-2-yl)amides, a related class of compounds, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that 2-(Pyridin-4-yl)propan-1-amine might have similar effects.
Action Environment
It’s known that n-(pyridin-2-yl)amides, a related class of compounds, were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the action of 2-(Pyridin-4-yl)propan-1-amine might also be influenced by environmental factors.
生化学分析
Biochemical Properties
2-(Pyridin-4-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), which are crucial in cellular signaling pathways . These interactions can influence various biochemical processes, including cell proliferation and differentiation.
Cellular Effects
The effects of 2-(Pyridin-4-yl)propan-1-amine on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in human embryonic kidney (HEK-293) cells, 2-(Pyridin-4-yl)propan-1-amine has demonstrated non-toxic properties while influencing cellular activities . This compound can modulate cell function by altering signaling pathways and gene expression patterns.
Molecular Mechanism
At the molecular level, 2-(Pyridin-4-yl)propan-1-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with VEGFR-2 and PDGF-β is a prime example of how it can modulate cellular signaling pathways . These interactions can result in the activation or inhibition of downstream signaling cascades, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-4-yl)propan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyridin-4-yl)propan-1-amine remains stable under normal storage conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(Pyridin-4-yl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
2-(Pyridin-4-yl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with VEGFR-2 and PDGF-β can influence metabolic pathways related to cell growth and proliferation . These interactions highlight the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of 2-(Pyridin-4-yl)propan-1-amine within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, influencing its overall efficacy.
Subcellular Localization
2-(Pyridin-4-yl)propan-1-amine exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHXDJWAVNKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


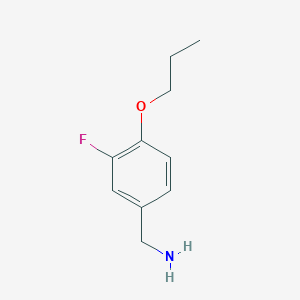
![1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine](/img/structure/B1386135.png)


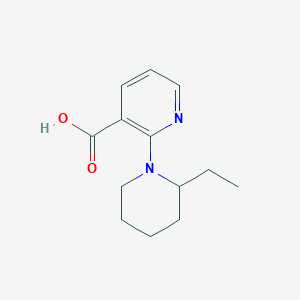
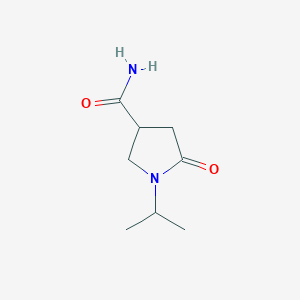
amine](/img/structure/B1386142.png)
![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)
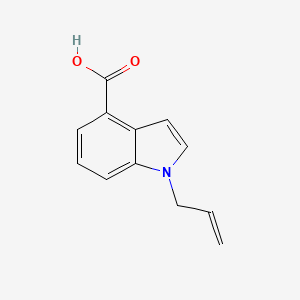

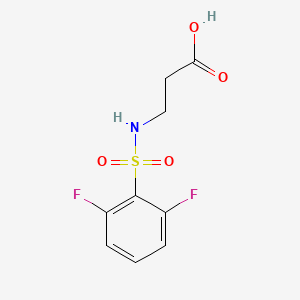
![2-[3-(Trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1386155.png)
![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)
